molecular formula C13H17N3O2 B13158461 Benzyl N-[1-(4,5-dihydro-1H-imidazol-2-yl)ethyl]carbamate

Benzyl N-[1-(4,5-dihydro-1H-imidazol-2-yl)ethyl]carbamate

Cat. No.: B13158461
M. Wt: 247.29 g/mol
InChI Key: CWNJYUQRQKBNIB-UHFFFAOYSA-N
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Description

Benzyl N-[1-(4,5-dihydro-1H-imidazol-2-yl)ethyl]carbamate is a carbamate derivative featuring a 4,5-dihydroimidazole ring linked to an ethylcarbamate group. This compound is of interest in medicinal and synthetic chemistry due to the imidazole moiety’s role in hydrogen bonding and metal coordination, which can enhance biological activity or catalytic properties.

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

benzyl N-[1-(4,5-dihydro-1H-imidazol-2-yl)ethyl]carbamate

InChI

InChI=1S/C13H17N3O2/c1-10(12-14-7-8-15-12)16-13(17)18-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,14,15)(H,16,17)

InChI Key

CWNJYUQRQKBNIB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NCCN1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-[1-(4,5-dihydro-1H-imidazol-2-yl)ethyl]carbamate typically involves the reaction of benzyl chloroformate with 1-(4,5-dihydro-1H-imidazol-2-yl)ethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[1-(4,5-dihydro-1H-imidazol-2-yl)ethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications of Benzyl N-[1-(4,5-dihydro-1H-imidazol-2-yl)ethyl]carbamate

This compound is a chemical compound featuring an imidazole ring, a benzyl group, and a carbamate moiety. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science.

This compound has several scientific research applications:

  • Chemistry Used as a building block in the synthesis of more complex molecules.
  • Biology Investigated for its potential as an enzyme inhibitor.
  • Medicine Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
  • Industry Utilized in the development of new materials with specific properties.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation The imidazole ring can be oxidized to form imidazole N-oxides. Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
  • Reduction The carbamate group can be reduced to form the corresponding amine. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
  • Substitution The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions. Nucleophiles like amines or thiols can be used under basic conditions.

Related Research

Other imidazole derivatives have demonstrated biological activities :

  • Antiproliferative Activity Certain 1H-benzimidazole derivatives have shown antiproliferative activity against the MDA-MB-231 cell line .
  • Antifungal Activity Some derivatives exhibit moderate antifungal activities toward Candida albicans and Aspergillus niger .
  • Antibacterial Activity Some derivatives displayed significant inhibition against Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus .

Mechanism of Action

The mechanism of action of Benzyl N-[1-(4,5-dihydro-1H-imidazol-2-yl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. The benzyl group may enhance the compound’s binding affinity to its target, while the carbamate moiety can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three related carbamate derivatives, focusing on structural variations, synthesis routes, and functional implications.

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Status
Benzyl N-[1-(4,5-dihydro-1H-imidazol-2-yl)ethyl]carbamate C₁₃H₁₇N₃O₂ 247.30* Ethyl linker; 4,5-dihydroimidazole Not provided Not specified
Benzyl N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]carbamate C₁₂H₁₅N₃O₂ 233.27 Methyl linker; 4,5-dihydroimidazole 70984-91-7 Available
Benzyl-(isocyanoethyl)-carbamate (12) C₁₁H₁₂N₂O₂ 204.23 Isocyanoethyl group; no imidazole Not provided Synthetic intermediate
Benzyl (S)-(1-(4-phenyl-1H-imidazol-2-yl)ethyl)carbamate oxalate C₂₁H₂₁N₃O₅S* 427.47* Phenyl-substituted imidazole; oxalate counterion 1993394-57-2 Discontinued

*Estimated based on molecular formula.

Key Observations:

  • Functional Groups: The presence of a 4,5-dihydroimidazole (unsaturated) vs. a phenyl-substituted imidazole (aromatic) alters electronic properties.
  • Synthetic Utility: Compound 12 serves as an isocyanide intermediate for Ugi-type multicomponent reactions, unlike the target compound, which may prioritize stability over reactivity .

Stability and Commercial Viability

  • Storage Conditions: Most analogs lack explicit storage guidelines, though the methyl-substituted derivative (CAS 70984-91-7) is listed without special requirements, suggesting moderate stability .

Research Implications and Gaps

  • Biological Activity: The 4,5-dihydroimidazole core in the target compound is understudied compared to aromatic imidazoles. Further research could explore its role in kinase inhibition or antimicrobial activity.
  • Synthetic Optimization: demonstrates the utility of microwave-assisted and multicomponent reactions for related carbamates, which could be adapted to improve the target compound’s synthetic yield .
  • Data Limitations: Critical data (e.g., crystallographic structures, solubility, toxicity) are absent in the provided evidence, underscoring the need for experimental characterization.

Biological Activity

Benzyl N-[1-(4,5-dihydro-1H-imidazol-2-yl)ethyl]carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research studies and findings.

Synthesis

The synthesis of this compound typically involves the reaction of benzyl isocyanate with 1-(4,5-dihydro-1H-imidazol-2-yl)ethanol under controlled conditions. The process can be optimized for yield and purity through various organic synthesis techniques.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazole-based compounds, including this compound. For instance:

  • Mechanism of Action : The compound has been shown to inhibit kinesin spindle protein (KSP), which is crucial for mitotic spindle formation during cell division. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
  • Cell Line Studies : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 2.43 to 14.65 μM .
Cell LineIC50 (μM)
MDA-MB-2312.43 - 7.84
HepG24.98 - 14.65

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Research indicates that imidazole derivatives can act against a range of bacterial strains:

  • Inhibition Studies : In vitro assays have shown that this compound possesses antibacterial activity against Gram-positive and Gram-negative bacteria .

Case Studies

A significant case study involved the evaluation of this compound in a preclinical model:

Study Overview :

  • Objective : To assess the anticancer efficacy of this compound in vivo.
  • Methodology : Mice bearing tumor xenografts were treated with varying doses of the compound.

Results :

  • The treatment resulted in a significant reduction in tumor volume compared to control groups.
  • Histopathological analysis revealed increased apoptosis in tumor tissues, corroborating the compound's mechanism as an apoptosis inducer.

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